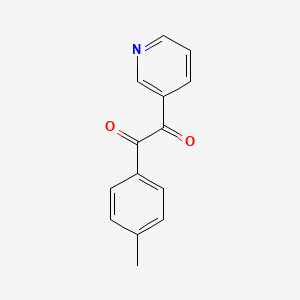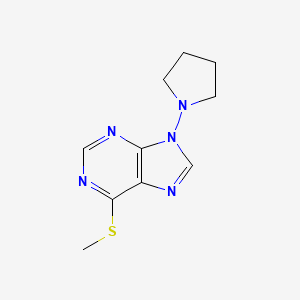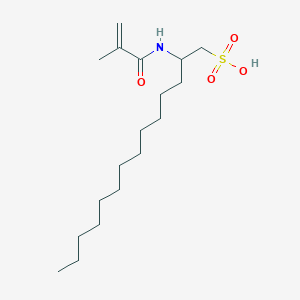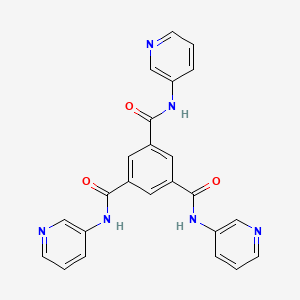
N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide: is a complex organic compound characterized by its tricarboxylic acid triamide structure. It is synthesized through the condensation of benzene-1,3,5-tricarboxylic acid with 3-aminopyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a condensation reaction involving benzene-1,3,5-tricarboxylic acid and 3-aminopyridine. The reaction is often carried out in the presence of thionyl chloride to facilitate the formation of the amide bonds.
Industrial Production Methods: On an industrial scale, the synthesis of N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide involves optimizing reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide is used as a ligand in coordination chemistry to form metal complexes. These complexes have been studied for their photoluminescence properties and potential use in materials science.
Biology: The compound has been explored for its biological activity, including its potential as an inhibitor of certain enzymes or receptors. Research is ongoing to determine its efficacy and safety in biological systems.
Medicine: In the medical field, the compound is being investigated for its therapeutic potential. Studies are examining its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Industrially, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its unique properties make it suitable for applications in electronics and coatings.
Mechanism of Action
The mechanism by which N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide exerts its effects depends on its specific application. For example, in coordination chemistry, the compound acts as a ligand, forming stable complexes with metal ions. These complexes can exhibit unique electronic and photophysical properties due to the interaction between the metal and the ligand.
Molecular Targets and Pathways: In biological and medical applications, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
N,N',N''-tris(4-pyridyl)benzene-1,3,5-tricarboxamide
N,N',N''-tris(3-pyridyl)trimesic amide
N,N',N''-tris(3-pyridyl)benzene-1,2,4-tricarboxamide
Uniqueness: N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide is unique in its tricarboxylic acid triamide structure and its ability to form stable complexes with metal ions. Its photoluminescence properties and potential biological activity set it apart from similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential for future applications
Properties
Molecular Formula |
C24H18N6O3 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
1-N,3-N,5-N-tripyridin-3-ylbenzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C24H18N6O3/c31-22(28-19-4-1-7-25-13-19)16-10-17(23(32)29-20-5-2-8-26-14-20)12-18(11-16)24(33)30-21-6-3-9-27-15-21/h1-15H,(H,28,31)(H,29,32)(H,30,33) |
InChI Key |
LIESXEPMSSBHNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CN=CC=C3)C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


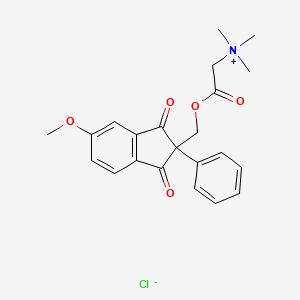
![[1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2,3-diyl]dimethanol](/img/structure/B15343939.png)
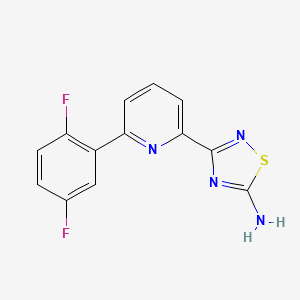
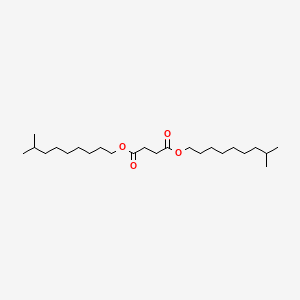

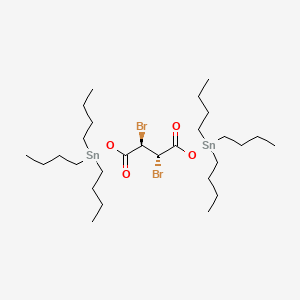

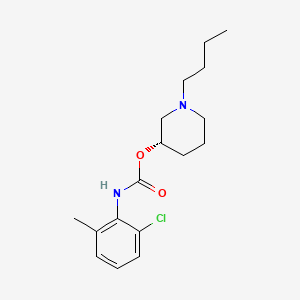
![4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride](/img/structure/B15343966.png)
